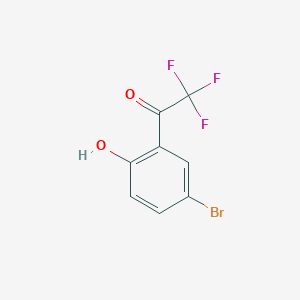

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

Description

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is a trifluoromethylated aromatic ketone featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive hydrazide derivatives (e.g., Schiff bases for pharmaceutical applications) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and bromine substituents influence electronic properties and reactivity .

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGPMWKNKPLJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190130-82-5 | |

| Record name | 1-(5-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-hydroxyacetophenone and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at a temperature of around 0-5°C.

Procedure: The 5-bromo-2-hydroxyacetophenone is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise while maintaining the temperature. The reaction mixture is then stirred for several hours.

Isolation: After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and recrystallized to obtain pure 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom and hydroxyl group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

a. 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one (CAS 244229-34-3)

- Physical Properties : Boiling point ~230°C (predicted), density 1.645 g/mL, refractive index 1.495 .

- Spectral Data :

- Reactivity : Lacks hydrogen bonding due to absence of hydroxyl group; less polar than the target compound .

b. 1-(3-Bromophenyl)-2,2,2-trifluoroethan-1-one

- Structural Difference : Bromine at the 3-position.

- Synthesis : Prepared via fluoroacylation methods similar to the target compound but with different bromine positioning .

- Applications : Used in cross-coupling reactions for trifluoromethylated biaryl synthesis .

c. 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Functional Group Variations

a. 1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-one (1a)

- Structural Difference: No bromine at the 5-position.

- Synthesis: Produced via nitration or bromination of simpler hydroxyacetophenones .

- Reactivity : The absence of bromine simplifies electrophilic substitution reactions; hydroxyl group enables hydrogen bonding and chelation .

b. 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Bis-Trifluoroethanone Derivatives

Physical and Spectral Properties Comparison

*Assumed similar to analogs due to consistent trifluoromethyl group.

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 1190130-82-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₄BrF₃O₂

- Molecular Weight : 163.02 g/mol

- CAS Number : 1190130-82-5

The compound features a brominated phenolic structure with trifluoromethyl ketone functionality, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Many phenolic compounds are known for their ability to scavenge free radicals, which can lead to protective effects against oxidative stress.

- Antimicrobial Properties : Some derivatives of brominated phenols show efficacy against various bacterial strains.

- Anticancer Potential : Certain phenolic compounds have been studied for their ability to inhibit cancer cell proliferation.

The biological activity of 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its antioxidant effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial growth.

- Cell Signaling Pathways : Interaction with cell signaling pathways could lead to apoptosis in cancer cells or modulation of immune responses.

Antioxidant Activity

A study on similar phenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The antioxidant activity was assessed using DPPH radical scavenging assays, showing significant efficacy at varying concentrations.

| Compound | IC50 (µM) |

|---|---|

| 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | TBD |

| Hydroxytyrosol | 12 |

| Quercetin | 15 |

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of brominated phenolic compounds against E. coli and S. aureus. The results indicated that compounds with similar structures exhibited varying degrees of inhibition.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 1-(5-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one | TBD | TBD |

| Bromophenol | 15 | 20 |

| Chlorophenol | 10 | 18 |

Anticancer Studies

In vitro studies on the anticancer potential revealed that the compound could induce apoptosis in colorectal cancer cell lines. The mechanism involved activation of caspase pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.